molecular formula C23H19ClO2 B14325700 (3-Chlorophenyl)(diphenyl)methyl 2-methylprop-2-enoate CAS No. 106967-19-5

(3-Chlorophenyl)(diphenyl)methyl 2-methylprop-2-enoate

Katalognummer: B14325700
CAS-Nummer: 106967-19-5
Molekulargewicht: 362.8 g/mol
InChI-Schlüssel: SZVISKKHCUIYMG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Chlorophenyl)(diphenyl)methyl 2-methylprop-2-enoate is an organic compound with a complex structure that includes a chlorophenyl group, two phenyl groups, and a methylprop-2-enoate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorophenyl)(diphenyl)methyl 2-methylprop-2-enoate typically involves the esterification of (3-chlorophenyl)(diphenyl)methanol with methacrylic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can ensure the production of high-purity compounds on a large scale.

Analyse Chemischer Reaktionen

Types of Reactions

(3-Chlorophenyl)(diphenyl)methyl 2-methylprop-2-enoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

(3-Chlorophenyl)(diphenyl)methyl 2-methylprop-2-enoate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (3-Chlorophenyl)(diphenyl)methyl 2-methylprop-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (3-Chlorophenyl)(diphenyl)methanol: A precursor in the synthesis of (3-Chlorophenyl)(diphenyl)methyl 2-methylprop-2-enoate.

    Diphenylmethanol: A simpler analog with similar structural features but lacking the chlorophenyl and methylprop-2-enoate groups.

Uniqueness

This compound is unique due to the presence of both the chlorophenyl and methylprop-2-enoate groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

106967-19-5

Molekularformel

C23H19ClO2

Molekulargewicht

362.8 g/mol

IUPAC-Name

[(3-chlorophenyl)-diphenylmethyl] 2-methylprop-2-enoate

InChI

InChI=1S/C23H19ClO2/c1-17(2)22(25)26-23(18-10-5-3-6-11-18,19-12-7-4-8-13-19)20-14-9-15-21(24)16-20/h3-16H,1H2,2H3

InChI-Schlüssel

SZVISKKHCUIYMG-UHFFFAOYSA-N

Kanonische SMILES

CC(=C)C(=O)OC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC(=CC=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.